molecular formula C18H18O3 B11842693 3-(2-Cyclohexylideneethyl)-4-hydroxynaphthalene-1,2-dione CAS No. 36417-21-7

3-(2-Cyclohexylideneethyl)-4-hydroxynaphthalene-1,2-dione

Cat. No.: B11842693
CAS No.: 36417-21-7
M. Wt: 282.3 g/mol
InChI Key: WCAKCFMWFQIPBO-UHFFFAOYSA-N
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Description

3-(2-Cyclohexylideneethyl)-4-hydroxynaphthalene-1,2-dione is an organic compound with a complex structure that includes a naphthalene core substituted with a hydroxyl group and a cyclohexylideneethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Cyclohexylideneethyl)-4-hydroxynaphthalene-1,2-dione typically involves multi-step organic reactions. One common method includes the initial formation of the naphthalene core, followed by the introduction of the hydroxyl group and the cyclohexylideneethyl side chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Cyclohexylideneethyl)-4-hydroxynaphthalene-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The naphthalene core allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, and bases facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-(2-Cyclohexylideneethyl)-4-hydroxynaphthalene-1,2-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Cyclohexylideneethyl)-4-hydroxynaphthalene-1,2-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular interactions and effects are essential for understanding its full potential.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexenone: Shares a similar cyclohexylidene structure but differs in its functional groups and reactivity.

    Naphthoquinone: Contains a naphthalene core with quinone functionality, offering different chemical properties.

Uniqueness

3-(2-Cyclohexylideneethyl)-4-hydroxynaphthalene-1,2-dione is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

36417-21-7

Molecular Formula

C18H18O3

Molecular Weight

282.3 g/mol

IUPAC Name

3-(2-cyclohexylideneethyl)-4-hydroxynaphthalene-1,2-dione

InChI

InChI=1S/C18H18O3/c19-16-13-8-4-5-9-14(13)17(20)18(21)15(16)11-10-12-6-2-1-3-7-12/h4-5,8-10,19H,1-3,6-7,11H2

InChI Key

WCAKCFMWFQIPBO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CCC2=C(C3=CC=CC=C3C(=O)C2=O)O)CC1

Origin of Product

United States

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